molecular formula C10H8ClNO B1427105 6-Chloro-8-methoxyquinoline CAS No. 1355066-78-2

6-Chloro-8-methoxyquinoline

Cat. No. B1427105
Key on ui cas rn: 1355066-78-2
M. Wt: 193.63 g/mol
InChI Key: AQTPUKCCECLBDV-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

6-Chloro-8-methoxyquinoline (Preparation 43, 10 g, 51.6 mmol) was added to pyridine hydrochloride (43 g, 375 mmol) and the mixture heated at 150° C. 1 hour. The reaction mixture was diluted with water (200 mL), basified to pH=8 with saturated aqueous sodium bicarbonate solution, filtered and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 5 to 10% EtOAc in petroleum ether to yield the title compound as a pale yellow solid (5.6 g, 70%):
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12]C)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.Cl.N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([OH:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=C(C1)OC
Name
Quantity
43 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified with silica gel chromatography
WASH
Type
WASH
Details
eluting with 5 to 10% EtOAc in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC=NC2=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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